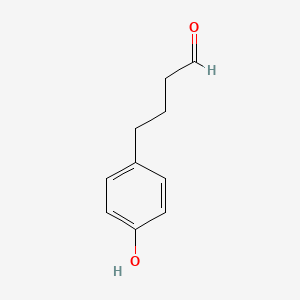
4-(4-Hydroxyphenyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxyphenyl)butanal, also known as raspberry ketone, is an organic compound with the molecular formula C10H12O2. It is a naturally occurring phenolic compound found in various fruits, including raspberries, blackberries, and cranberries. This compound is widely used in the food and fragrance industry due to its pleasant fruity aroma. Additionally, it has gained attention for its potential health benefits, particularly in weight management and metabolic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Hydroxyphenyl)butanal can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between p-hydroxybenzaldehyde and acetone. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid acid catalysts, such as acid-activated Montmorillonite clay. The Friedel-Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one is carried out under constant stirring at elevated temperatures and pressures. This method offers high selectivity and conversion rates, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)butanoic acid.
Reduction: Formation of 4-(4-hydroxyphenyl)butanol.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-(4-Hydroxyphenyl)butanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown its potential in promoting lipolysis and fat oxidation, making it a subject of interest in obesity research.
Medicine: It has been investigated for its potential anti-obesity and anti-inflammatory properties.
Industry: Widely used in the food and fragrance industry as a flavoring agent and fragrance component
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)butanal involves its interaction with various molecular targets and pathways. It has been shown to inhibit key digestive enzymes, such as α-amylase and α-glucosidase, through hydrogen bonding and van der Waals forces. This inhibition helps regulate carbohydrate hydrolysis and glucose absorption, contributing to its potential anti-obesity effects .
Comparison with Similar Compounds
4-(4-Hydroxyphenyl)butanal is often compared with other similar compounds, such as:
Capsaicin: Known for its thermogenic properties and ability to promote fat oxidation.
Synephrine: A natural alkaloid with stimulant and lipolytic effects.
4-(4-Hydroxyphenyl)-2-butanone: Another phenolic compound with similar aromatic properties but different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and diverse applications.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)butanal |
InChI |
InChI=1S/C10H12O2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-8,12H,1-3H2 |
InChI Key |
YQBZVDHUSBTCJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


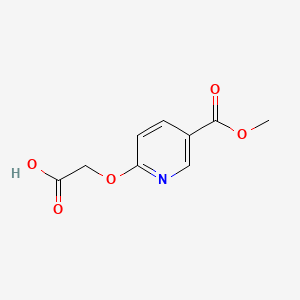
![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride](/img/structure/B15313698.png)
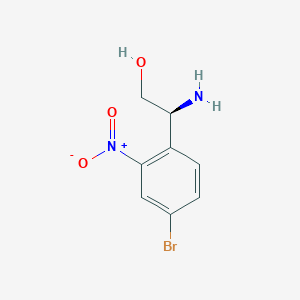
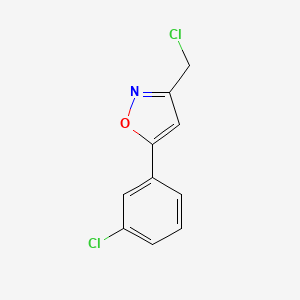
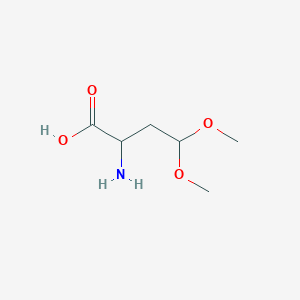
![1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15313732.png)

![(5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)
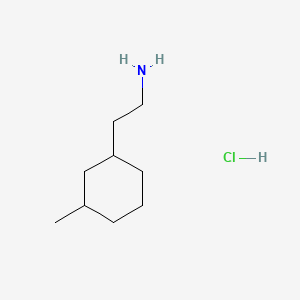
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)
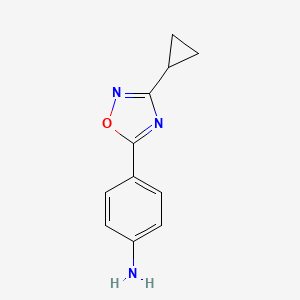
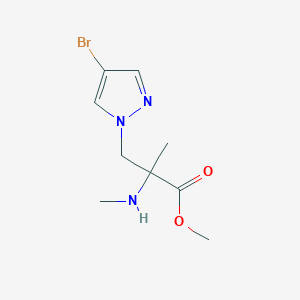
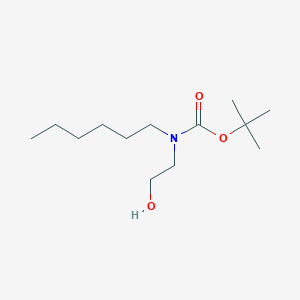
![N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide](/img/structure/B15313803.png)
